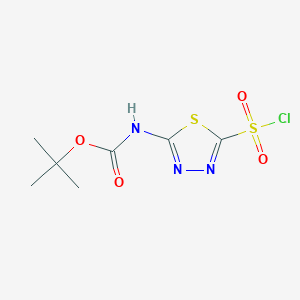

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(phenylsulfonamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(phenylsulfonamido)benzamide, commonly known as CTB or Compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiazole class of compounds and has been shown to possess potent inhibitory activity against several kinases, including the oncogenic protein kinases, BRAF and V600E.

Scientific Research Applications

DNA Binding and Fluorescent Staining

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(phenylsulfonamido)benzamide and its analogs are known for their DNA binding capabilities, specifically targeting the minor groove of double-stranded B-DNA. The compounds demonstrate specificity for AT-rich sequences. One such analog, Hoechst 33258, is a prominent example used widely as a fluorescent DNA stain due to its ability to penetrate cells, making it a valuable tool in plant cell biology for tasks such as chromosome and nuclear staining, and flow cytometry. These compounds also serve as starting points for rational drug design due to their DNA sequence recognition and binding capabilities (Issar & Kakkar, 2013).

Chemical Synthesis and Pharmacological Potential

These compounds, including this compound, often feature the primary sulfonamide moiety, which is integral to many clinically used drugs. The vast pharmacological potential of sulfonamides has led to their incorporation into novel drugs, such as apricoxib and pazopanib. Sulfonamides have diverse therapeutic applications, including as carbonic anhydrase inhibitors, COX2 inhibitors, and tyrosine kinase inhibitors, reflecting their vital role in ongoing drug development and the exploration of new therapeutic targets (Carta, Scozzafava, & Supuran, 2012).

Antioxidant and Anti-inflammatory Properties

Research on benzofused thiazole derivatives, related to this compound, indicates their potential as alternative antioxidant and anti-inflammatory agents. These derivatives have shown distinct activities in vitro, suggesting their role as promising therapeutic agents. The exploration of these derivatives provides valuable insights into the development of novel anti-inflammatory and antioxidant agents (Raut et al., 2020).

properties

IUPAC Name |

2-(benzenesulfonamido)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S2/c24-14-16-10-12-17(13-11-16)21-15-31-23(25-21)26-22(28)19-8-4-5-9-20(19)27-32(29,30)18-6-2-1-3-7-18/h1-13,15,27H,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICBAPNLVKJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)